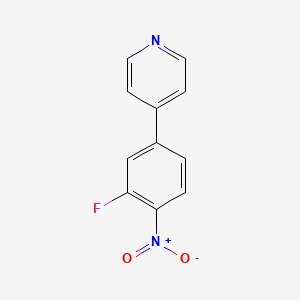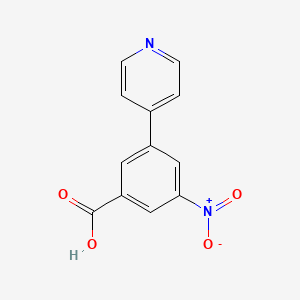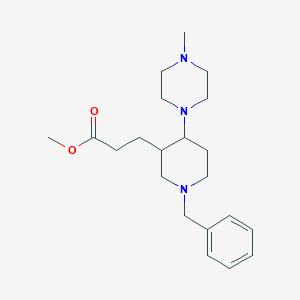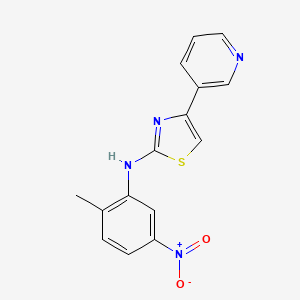
2-Fluoro-4-(pyridin-4-yl)aniline
Übersicht
Beschreibung
2-Fluoro-4-(pyridin-4-yl)aniline is a useful research compound. Its molecular formula is C11H9FN2 and its molecular weight is 188.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(pyridin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(pyridin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Docking and Quantitative Structure–Activity Relationship Studies
2-Fluoro-4-(pyridin-4-yl)aniline and its derivatives are studied for their inhibitory activity against c-Met kinase. Docking studies help understand the molecular features contributing to high inhibitory activity, while quantitative structure–activity relationship (QSAR) methods, like CoMSIA and multiple linear regression, predict biological activities of these compounds (Caballero et al., 2011).
Coordination Polymers Synthesis
4-Fluoro-N-(pyridin-4-ylmethylene)aniline is used in synthesizing new Hg(II) and Cd(II) coordination polymers. These polymers are characterized by various techniques, including FT-IR spectroscopy, elemental and thermogravimetric analyses, and X-ray crystallography. The study provides insights into the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).
Electrolyte Additives in Fluoride Shuttle Batteries
Compounds structurally similar to 2-Fluoro-4-(pyridin-4-yl)aniline are used as electrolyte additives in fluoride shuttle batteries. These additives are examined for their effects on fluoride ion conductivity and solubility, which enhance battery performance (Kucuk & Abe, 2020).
Directing Group in C-H Bond Amination
2-(Pyridin-2-yl) aniline is used as a directing group in C-H amination mediated by cupric acetate. This method allows the effective amination of benzamide derivatives, indicating that similar structures, like 2-Fluoro-4-(pyridin-4-yl)aniline, can be potential candidates in organic synthesis (Zhao et al., 2017).
Monitoring Ligand Substitution in Metal Complexes
Derivatives of 2-Fluoro-4-(pyridin-4-yl)aniline are used in monitoring ligand substitution in catalytically active metal complexes. These complexes exhibit interesting properties like fluorescence changes upon reacting with certain chemicals, thus serving as sensors or catalysts in chemical reactions (Halter et al., 2019).
Antibacterial Activities
Compounds related to 2-Fluoro-4-(pyridin-4-yl)aniline demonstrate significant antibacterial activities. Their synthesis and characterization indicate potential use in developing new antibacterial agents (Stefancich et al., 1985).
Fluorination of Nitrogen-Containing Aromatics
2-Fluoro-4-(pyridin-4-yl)aniline is used as a reagent in the fluorination of nitrogen-containing aromatics, an important process in various synthetic and industrial applications (Anand & Filler, 1976).
Schiff Base Ligand and Complex Synthesis
The compound is used in synthesizing Schiff base ligands and their complexes, which are analyzed for their electrochemical and antimicrobial activities. This indicates its potential in developing new materials with biological activity (Koske et al., 2018).
Liquid Chromatographic Determination
2-Fluoro-4-(pyridin-4-yl)aniline derivatives are used in pre-column derivatization for the liquid chromatographic determination of anilines in environmental waters. This application is crucial for environmental monitoring and analysis (Djozan & Faraj-Zadeh, 1995).
NLO Applications
Derivatives of 2-Fluoro-4-(pyridin-4-yl)aniline are synthesized with phenolic coformers for Non-Linear Optical (NLO) applications. These adducts show potential in creating polar crystals for NLO applications (Draguta et al., 2015).
Corrosion Inhibition
Derivatives of 2-Fluoro-4-(pyridin-4-yl)aniline are investigated as corrosion inhibitors on metal surfaces, which is important for extending the life of metals in corrosive environments (Xu et al., 2015).
Eigenschaften
IUPAC Name |
2-fluoro-4-pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAKUTCVRYDSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(pyridin-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7838308.png)








